N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide” are not available, general methods for synthesizing thiophene derivatives involve condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Structural Insights and Molecular Interactions
In the context of scientific research, the structural insights and molecular interactions of thiophene derivatives, including those structurally similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide, have been a subject of study. The research conducted by Gable, Laws, and Schiesser (1997) on N-butylthiophene-3-carboxamide highlights the planarity between the N-butylcarboxamide group and the aromatic thiophene ring, suggesting significant implications for the compound's chemical behavior and potential applications in material science and pharmacology (R. Gable, M. J. Laws, & C. Schiesser, 1997).
Antimicrobial Potential
Another important application is found in the antimicrobial potential of thiophene-3-carboxamide derivatives. Vasu et al. (2005) have explored two biologically active thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. Their structural configuration, particularly the orientation of the m-toluidine and p-toluidine rings with respect to the thiophene ring, plays a critical role in their bioactivity, providing a foundation for developing new antimicrobial agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).
Polymerization and Material Applications
The synthesis and functionalization of thiophene derivatives for the immobilization of proteins demonstrate another facet of application. Welzel et al. (1998) explored the electrochemical polymerization of functionalized thiophene derivatives, providing insights into the creation of biocompatible materials suitable for biosensor applications. This research highlights the versatility of thiophene derivatives in creating functional materials for biotechnological applications (H. Welzel, G. Kossmehl, G. Engelmann, B. Neumann, U. Wollenberger, F. Scheller, & W. Plieth, 1998).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSCOKOTWXECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CSC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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